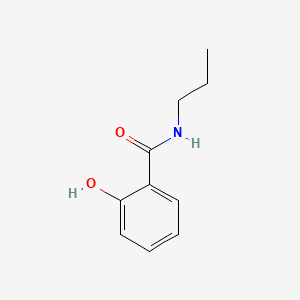

N-Propylsalicylamide

Description

BenchChem offers high-quality N-Propylsalicylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Propylsalicylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIQGUFVADZGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225597 | |

| Record name | N-Propylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-94-1 | |

| Record name | 2-Hydroxy-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLSALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7XWW74HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-N-propylbenzamide: Physicochemical Profiling and Synthetic Methodology

[1]

Executive Summary

2-Hydroxy-N-propylbenzamide (also known as N-propylsalicylamide ) is a lipophilic derivative of salicylamide, a well-established non-steroidal anti-inflammatory drug (NSAID).[1][2] Structurally, it consists of a salicylate core amidated with an n-propyl chain.[1][2] This modification significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity (LogP) and potentially improving membrane permeability.[1][2]

This compound serves as a critical model in medicinal chemistry for exploring Structure-Activity Relationships (SAR) within the salicylate class.[1][2] It is frequently utilized to study the effects of alkyl chain length on analgesic potency, antimicrobial activity, and transdermal delivery kinetics.[1][2] Its synthesis via the aminolysis of methyl salicylate represents a fundamental protocol in organic process chemistry, demonstrating nucleophilic acyl substitution under controlled conditions.[1][2]

Chemical Identity & Physicochemical Profiling

Accurate identification and characterization are prerequisites for any experimental application.[1][2] The following data establishes the baseline identity for 2-hydroxy-N-propylbenzamide.

Table 1: Chemical Datasheet

| Parameter | Detail |

| IUPAC Name | 2-Hydroxy-N-propylbenzamide |

| Common Synonyms | N-Propylsalicylamide; Salicylpropylamide |

| CAS Registry Number | 7461-94-1 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | CCCNC(=O)c1ccccc1O |

| InChI Key | IJIQGUFVADZGKO-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties[1][2][4][7][8][9]

-

Lipophilicity (LogP): ~2.2 (Predicted).[1][2][3] This is significantly higher than Salicylamide (LogP ~1.3), indicating superior partitioning into lipid bilayers, which is relevant for skin permeation studies.[1][2]

-

Acidity (pKa): The phenolic hydroxyl group typically has a pKa in the range of 8.4 – 9.0 , making it a weak acid that exists primarily in the non-ionized form at physiological pH (7.4).[1][2]

-

Solubility:

Synthetic Methodology

The synthesis of 2-hydroxy-N-propylbenzamide is achieved through a nucleophilic acyl substitution (aminolysis) reaction.[1][2] Methyl salicylate (oil of wintergreen) acts as the electrophile, while n-propylamine serves as the nucleophile.[1][2]

Reaction Mechanism

The amine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1][2] The methoxide group is then eliminated as a leaving group, which subsequently deprotonates the ammonium species to form methanol and the final amide.[1][2]

DOT Diagram: Synthetic Pathway

Caption: Aminolysis of methyl salicylate yielding N-propylsalicylamide via a tetrahedral intermediate.

Experimental Protocol

Safety Note: n-Propylamine is volatile, corrosive, and toxic.[1][2] All operations must be performed in a functioning fume hood.[1][2]

-

Reagent Preparation:

-

Charge a round-bottom flask (RBF) with Methyl Salicylate (1.0 eq, 15.2 g, 100 mmol) .[1][2]

-

Add Methanol (30 mL) as a solvent (optional; the reaction can also be run neat if excess amine is used).[1][2]

-

Slowly add n-Propylamine (1.5 eq, 8.85 g, 150 mmol) . The excess amine drives the equilibrium forward.[1][2]

-

-

Reaction:

-

Work-up:

-

Purification:

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)[1]

-

Amide I Band (C=O stretch): Strong absorption at 1630–1650 cm⁻¹ .[1][2] This is lower than the ester carbonyl of the starting material (~1680 cm⁻¹) due to resonance with the nitrogen lone pair and internal hydrogen bonding.[1][2]

-

Phenolic O-H: Broad band around 3200–3400 cm⁻¹ (often overlapping with N-H stretch).[1][2]

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

Pharmacological & Biological Applications

While less potent than modern NSAIDs, N-propylsalicylamide serves as a vital tool compound.[1][2]

Mechanism of Action

Like its parent salicylamide, this compound exerts analgesic and anti-inflammatory effects primarily through the inhibition of Cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.[1][2]

DOT Diagram: Pharmacological Logic

Caption: Inhibition of COX enzymes by N-propylsalicylamide reduces prostaglandin synthesis.[1]

Key Research Applications

-

Transdermal Permeation Model: Due to its moderate lipophilicity (LogP ~2.2), it is an ideal model solute for testing skin penetration enhancers.[1][2] It balances water solubility with lipid solubility, mimicking the behavior of many transdermal drugs.[1][2]

-

Antimicrobial Activity: Studies on N-substituted salicylamides have shown that increasing the alkyl chain length (up to butyl/pentyl) can enhance efficacy against specific bacterial strains (e.g., S. aureus) by disrupting cell membranes.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81966, N-propylsalicylamide. Retrieved from [Link]

-

Kracmar, J. et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.[1][2] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Daidone, G. et al. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Il Farmaco. Retrieved from [Link]

N-propylsalicylamide CAS number and molecular weight

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of N-Propylsalicylamide .

Technical Monograph: N-Propylsalicylamide

Compound Identity & Physicochemical Profile

N-Propylsalicylamide (2-Hydroxy-N-propylbenzamide) is a lipophilic amide derivative of salicylic acid. Structurally, it consists of a phenol ring ortho-substituted with a propylaminocarbonyl group. It serves as a critical intermediate in the synthesis of substituted benzamide antipsychotics and possesses intrinsic analgesic and anti-inflammatory properties characteristic of the salicylamide class.

Core Identity Data[1][2]

| Parameter | Specification |

| Chemical Name | N-Propylsalicylamide |

| IUPAC Name | 2-Hydroxy-N-propylbenzamide |

| CAS Number | 7461-94-1 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Viscous reddish-brown liquid or waxy solid (at RT) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Dichloromethane |

| LogP (Predicted) | ~2.2 – 2.5 |

| pKa (Phenolic) | ~8.0 – 8.5 |

Part 1: Synthetic Pathways & Manufacturing

The synthesis of N-propylsalicylamide is most efficiently achieved via the direct aminolysis of methyl salicylate . This route is preferred over acid chloride methods due to the protection of the phenolic hydroxyl group not being required, as the ester reacts selectively with the aliphatic amine.

Reaction Mechanism

The nucleophilic nitrogen of n-propylamine attacks the carbonyl carbon of methyl salicylate. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol to form the amide bond.

Experimental Protocol

Objective: Synthesis of 2-Hydroxy-N-propylbenzamide (Scale: 15.0 g precursor).

Reagents:

-

Methyl Salicylate (CAS 119-36-8): 15.00 g (98.6 mmol)

-

n-Propylamine (CAS 107-10-8): 40.5 mL (493.0 mmol, ~5 eq)

-

Solvent: Methanol (anhydrous)

-

Workup: HCl (2M), Dichloromethane (DCM), Magnesium Sulfate (

)

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl Salicylate (15.00 g) in Methanol (50 mL).

-

Addition: Add n-Propylamine (40.5 mL) slowly to the stirring solution. Note: Use a fume hood; n-propylamine is volatile and has a strong ammoniacal odor.

-

Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 18 hours . Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1).

-

Concentration: Remove the solvent and excess amine under reduced pressure (rotary evaporator).

-

Acidification: Resuspend the residue in water and acidify to pH 1 using 2M HCl. This protonates any unreacted amine, keeping it in the aqueous phase, while the phenolic amide remains organic-soluble.

-

Extraction: Extract the aqueous mixture with DCM (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: The product is obtained as a waxy, peach-colored or reddish-brown oil (Yield: ~91%).

Synthesis Workflow Diagram

Figure 1: Direct aminolysis pathway for the synthesis of N-propylsalicylamide from methyl salicylate.

Part 2: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

1. Proton NMR (

-NMR)

Solvent:

-

δ 12.30 (s, 1H): Phenolic -OH (Chekavsk-bonded to carbonyl oxygen).

-

δ 7.40 (dd, 1H): Aromatic proton (H-6, ortho to carbonyl).

-

δ 7.35 (m, 1H): Aromatic proton (H-4).

-

δ 6.95 (d, 1H): Aromatic proton (H-3, ortho to hydroxyl).

-

δ 6.80 (t, 1H): Aromatic proton (H-5).

-

δ 6.40 (br s, 1H): Amide -NH.

-

δ 3.40 (q, 2H): Propyl

adjacent to Nitrogen. -

δ 1.65 (m, 2H): Propyl central

. -

δ 0.98 (t, 3H): Terminal Methyl

.

2. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Target Ion:

-

Calculated m/z: 180.10

-

Observed m/z: 180.1 ± 0.1

Part 3: Pharmacology & Applications

Mechanism of Action

N-Propylsalicylamide acts primarily as a non-steroidal anti-inflammatory agent (NSAID) analog. Its mechanism involves the inhibition of Cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

-

Analgesic Potency: The N-propyl substitution increases lipophilicity (LogP ~2.4) compared to Salicylamide (LogP ~1.3). This enhances blood-brain barrier (BBB) penetration, potentially increasing central analgesic effects.

-

Metabolic Stability: The propyl amide bond is more resistant to hydrolysis than the ester bond of salicylates, prolonging the half-life in plasma.

Biological Signaling Pathway

Figure 2: Pharmacological intervention of N-propylsalicylamide in the arachidonic acid cascade.

Research Applications

-

Fragment-Based Drug Design: Used as a scaffold for developing high-affinity ligands for LRH-1 (Liver Receptor Homolog-1) , a target for metabolic disorders and cancer.

-

Antipsychotic Synthesis: Precursor for substituted benzamides (e.g., Remoxipride analogs) where the salicylamide moiety mimics the dopamine pharmacophore.

References

-

Sigma-Aldrich. N-Propylsalicylamide Product Specification. CAS 7461-94-1.[3][4]

-

ChemicalBook. N-Propylsalicylamide Chemical Properties and Safety.

-

Titchmarsh, J. R., et al. (2024).[5] "Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products." Molecules, 29(19), 4722.[6] (Describes synthesis protocol). [6]

-

Whitby, R. J., et al. (2011). "Small Molecule Agonists of the Orphan Nuclear Receptor LRH-1." Journal of Medicinal Chemistry, 54(7), 2266–2281. (Describes biological activity of substituted salicylamides).

Sources

- 1. Propylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Propoxybenzamide | C10H13NO2 | CID 43051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. FDA全球物质登记数据库-N [drugfuture.com]

- 5. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Propylsalicylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-propylsalicylamide (2-hydroxy-N-propylbenzamide), a salicylic acid derivative with potential applications in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, and known biological context, offering a technical resource for professionals in the field.

Chemical Identity and Key Identifiers

N-propylsalicylamide is a compound in which the carboxyl group of salicylic acid is replaced by an N-propylcarboxamide group. This structural modification significantly alters the physicochemical properties of the parent molecule, influencing its biological activity.

| Identifier | Value | Source |

| PubChem CID | 81966 | PubChem |

| ChemSpider ID | 73932 | ChemSpider |

| IUPAC Name | 2-hydroxy-N-propylbenzamide | PubChem |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| SMILES | CCCNC(=O)c1ccccc1O | PubChem |

| InChI | InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) | PubChem |

Synthesis of N-Propylsalicylamide

The synthesis of N-propylsalicylamide can be achieved through the amidation of a salicylic acid precursor with n-propylamine. A common and effective laboratory-scale method involves the reaction of methyl salicylate with n-propylamine.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in methyl salicylate. This leads to the displacement of the methoxy group and the formation of the more thermodynamically stable amide bond. The reaction is typically carried out at elevated temperatures to drive it to completion.

Caption: Synthesis of N-propylsalicylamide from methyl salicylate and n-propylamine.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-propylsalicylamide.

Materials:

-

Methyl salicylate

-

n-Propylamine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl salicylate (1.0 equivalent) with an excess of n-propylamine (e.g., 2-3 equivalents). The use of excess amine helps to drive the reaction towards the product.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propylamine under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any remaining amine, followed by a saturated sodium bicarbonate solution to remove any unreacted salicylic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-propylsalicylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are crucial for the identification and characterization of N-propylsalicylamide.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 83-86 °C | ENAHANCE |

| Boiling Point | 321.4±11.0 °C at 760 mmHg | ENAHANCE |

| Density | 1.1±0.1 g/cm³ | ENAHANCE |

| pKa | 10.03±0.10 | ENAHANCE |

| LogP | 2.29 | ENAHANCE |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen), aromatic protons, and the amide and hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three distinct carbons of the propyl group, the carbons of the benzene ring, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will likely exhibit a broad absorption band for the O-H stretch of the phenolic hydroxyl group, N-H stretching and bending vibrations for the secondary amide, a strong C=O stretching absorption for the amide carbonyl, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Potential Biological Activity and Applications

Salicylamide and its derivatives are known to possess a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties. The mechanism of action for many salicylates is linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

The N-propyl substitution in N-propylsalicylamide may modulate its biological activity and pharmacokinetic profile compared to salicylamide. This modification could influence its ability to cross biological membranes and interact with target enzymes or receptors. As such, N-propylsalicylamide is a compound of interest for further investigation in drug discovery programs, particularly in the development of novel anti-inflammatory and analgesic agents.

Conclusion

N-propylsalicylamide is a readily synthesizable derivative of salicylic acid. This guide provides a foundational understanding of its chemical identity, a practical protocol for its synthesis, and an overview of its potential biological relevance. The information presented here is intended to support researchers and drug development professionals in their exploration of this and related compounds.

References

The Strategic Application of N-Propylsalicylamide as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylsalicylamide, a derivative of the well-established salicylamide moiety, presents a compelling scaffold for pharmaceutical development. This technical guide provides an in-depth exploration of N-propylsalicylamide's role as a versatile pharmaceutical intermediate. While direct, large-scale applications in publicly documented API syntheses remain specialized, its chemical architecture suggests significant potential for creating novel therapeutics. This document will detail plausible synthetic routes, robust analytical characterization methods, and the mechanistic rationale for its utility in drug discovery. By understanding the fundamental chemistry and potential applications of N-propylsalicylamide, researchers can better leverage this intermediate in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Rationale for N-Propylsalicylamide in Medicinal Chemistry

Salicylamides are a class of compounds that have long been a cornerstone of medicinal chemistry, exhibiting a broad range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties. The parent compound, salicylamide, and its derivatives function through various mechanisms, often involving the inhibition of cyclooxygenase (COX) enzymes. The introduction of an N-propyl group to the salicylamide core modifies the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. These modifications can significantly influence its pharmacokinetic and pharmacodynamic properties, making N-propylsalicylamide an attractive intermediate for the synthesis of more complex and targeted active pharmaceutical ingredients (APIs).

The N-propyl group can enhance membrane permeability and potentially alter the binding affinity and selectivity for specific biological targets. This guide will explore the synthesis of this key intermediate, its analytical characterization, and its potential applications in the development of novel therapeutics.

Synthesis of N-Propylsalicylamide: A Methodological Overview

The synthesis of N-propylsalicylamide can be approached through several established amidation methodologies. The choice of a specific route will depend on factors such as starting material availability, desired purity, and scalability. Two primary, plausible synthetic strategies are outlined below.

Direct Amidation of Salicylic Acid

A direct and efficient method for the synthesis of N-propylsalicylamide involves the reaction of salicylic acid with n-propylamine.[1] To facilitate this reaction, a coupling agent or an activating agent is typically required to convert the carboxylic acid into a more reactive species.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

-

Activation of Salicylic Acid: Salicylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the acyl chloride. The excess reagent and solvent are removed under reduced pressure.

-

Amidation: The crude salicyl-acyl chloride is redissolved in an anhydrous aprotic solvent like DCM. The solution is cooled to 0 °C, and a solution of n-propylamine (2.2 equivalents) in DCM is added dropwise. The excess amine acts as a base to neutralize the HCl byproduct. The reaction is stirred at room temperature for 2-4 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-propylsalicylamide.

Causality in Experimental Choices:

-

The use of thionyl chloride or oxalyl chloride is a standard and effective method for converting carboxylic acids to highly reactive acyl chlorides, which readily undergo nucleophilic attack by amines.

-

The use of excess n-propylamine serves a dual purpose: as the nucleophile and as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

-

The aqueous work-up is crucial for removing unreacted starting materials, salts, and other water-soluble impurities, leading to a cleaner crude product for final purification.

Amidation from Salicylic Acid Esters

An alternative route involves the aminolysis of a salicylic acid ester, such as methyl salicylate, with n-propylamine. This method can be advantageous as it often proceeds under milder conditions compared to the acyl chloride route.

Experimental Protocol: Aminolysis of Methyl Salicylate

-

Reaction Setup: Methyl salicylate (1 equivalent) and n-propylamine (2-3 equivalents) are combined in a sealed reaction vessel. A high-boiling point solvent such as xylene or N-methyl-2-pyrrolidone (NMP) can be used, or the reaction can be run neat.

-

Reaction Conditions: The mixture is heated to a temperature of 100-150 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with dilute acid to remove excess n-propylamine, followed by a wash with brine. The organic layer is dried, filtered, and concentrated. The crude N-propylsalicylamide is then purified by column chromatography or recrystallization.

Self-Validating System:

The purity of the synthesized N-propylsalicylamide from either method must be rigorously validated before its use as a pharmaceutical intermediate. This is achieved through a combination of chromatographic and spectroscopic techniques as detailed in the following section. The convergence of data from multiple analytical methods provides a high degree of confidence in the identity and purity of the compound.

Analytical Characterization of N-Propylsalicylamide

Thorough characterization of N-propylsalicylamide is essential to ensure its identity, purity, and suitability for subsequent pharmaceutical synthesis. The following analytical techniques are recommended for a comprehensive evaluation.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not experimentally determined in reviewed literature. Expected to be a sharp melting point for a pure compound. For comparison, the melting point of salicylamide is 138.7°C.[2] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, acetone) and limited solubility in nonpolar solvents (e.g., hexanes). |

Table 1: Physicochemical Properties of N-Propylsalicylamide

Spectroscopic Analysis

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of N-propylsalicylamide. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

Aromatic Protons (4H): Multiple signals between δ 6.8 and 7.8 ppm. The protons on the salicylic acid ring will exhibit a characteristic splitting pattern.

-

Phenolic Hydroxyl Proton (1H): A broad singlet, typically downfield, which is exchangeable with D₂O.

-

Amide N-H Proton (1H): A broad signal, the chemical shift of which is concentration-dependent.

-

Methylene Protons adjacent to N (2H, -NH-CH₂-): A triplet around δ 3.3-3.5 ppm.

-

Methylene Protons (2H, -CH₂-CH₂-CH₃): A sextet around δ 1.5-1.7 ppm.

-

Methyl Protons (3H, -CH₂-CH₃): A triplet around δ 0.9-1.0 ppm.

3.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The expected chemical shifts are:

-

Carbonyl Carbon (-C=O): δ 168-172 ppm.

-

Aromatic Carbons (6C): δ 115-160 ppm.

-

Methylene Carbon adjacent to N (-NH-CH₂-): δ 40-45 ppm.

-

Methylene Carbon (-CH₂-CH₂-CH₃): δ 22-26 ppm.

-

Methyl Carbon (-CH₃): δ 10-14 ppm.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in N-propylsalicylamide. Characteristic absorption bands (in cm⁻¹) are expected at:

-

O-H Stretch (phenolic): Broad band around 3200-3400 cm⁻¹.

-

N-H Stretch (amide): Around 3300 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): 2800-3100 cm⁻¹.

-

C=O Stretch (amide I band): Strong absorption around 1640-1680 cm⁻¹.

-

N-H Bend (amide II band): Around 1550 cm⁻¹.

-

C-O Stretch (phenolic): Around 1250 cm⁻¹.

3.1.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of N-propylsalicylamide. In electrospray ionization (ESI) mode, the expected molecular ion peaks would be:

-

[M+H]⁺: m/z 180.10

-

[M+Na]⁺: m/z 202.08

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a suitable starting point for method development. The purity is determined by the area percentage of the main peak.

N-Propylsalicylamide in the Synthesis of Active Pharmaceutical Ingredients

Potential Therapeutic Areas for N-Propylsalicylamide Derivatives:

-

Anti-inflammatory Agents: By modifying the salicylic acid core or introducing additional functional groups, novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects could be developed.

-

Anticonvulsants: Some salicylamide derivatives have shown anticonvulsant activity. The N-propyl group could be optimized to enhance blood-brain barrier penetration and target specific receptors in the central nervous system.

-

Antimicrobial Agents: The salicylamide scaffold has been explored for the development of antibacterial and antifungal agents. N-propylsalicylamide could serve as a starting point for the synthesis of new antimicrobial compounds.

Conclusion and Future Perspectives

N-propylsalicylamide is a valuable, yet under-explored, pharmaceutical intermediate. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be rigorously characterized by a suite of analytical techniques. While it has not yet emerged as a key intermediate in the synthesis of blockbuster drugs, its potential for the development of novel therapeutics is significant. The strategic incorporation of the N-propyl group onto the salicylamide scaffold offers a means to fine-tune the properties of drug candidates. As the demand for new and improved pharmaceuticals continues to grow, intermediates like N-propylsalicylamide will undoubtedly play a crucial role in the expansion of the medicinal chemist's toolbox. Further research into the biological activities of N-propylsalicylamide derivatives is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

-

Synthesis and characterization of some N-substituted amides of salicylic acid. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and melting properties of salicylamide. Journal of Chemical & Engineering Data, 51(5), 1775-1777. Retrieved from [Link]

Diagrams

Caption: Plausible synthetic routes to N-Propylsalicylamide.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of N-Propylsalicylamide from Methyl Salicylate and Propylamine

Introduction: The Significance of N-Propylsalicylamide

N-propylsalicylamide belongs to the salicylamide class of compounds, which are noted for their diverse biological activities. Salicylamides are structurally related to salicylic acid, the active metabolite of aspirin, and are investigated for their analgesic, anti-inflammatory, and other therapeutic properties. The synthesis of novel salicylamide derivatives is a key area of research in medicinal chemistry and drug development. This document provides a comprehensive, field-proven protocol for the synthesis of N-propylsalicylamide via the direct aminolysis of methyl salicylate with propylamine. This method is a straightforward and efficient approach to constructing the amide bond, offering a reliable pathway for researchers in organic synthesis and pharmaceutical sciences.

Reaction Mechanism and Scientific Rationale

The synthesis of N-propylsalicylamide from methyl salicylate and propylamine proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl salicylate ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the methoxy group (-OCH3) departing as the leaving group (in the form of methanol), to yield the more stable amide product, N-propylsalicylamide. The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier.

The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen in methyl salicylate can influence its reactivity.[1] While this hydrogen bond can stabilize the starting material, the reaction conditions are designed to provide sufficient energy for the reaction to proceed.

Caption: Reaction mechanism for the synthesis of N-propylsalicylamide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | 119-36-8 | Liquid, harmful if swallowed.[2][3] |

| Propylamine | C₃H₉N | 59.11 | 107-10-8 | Highly flammable liquid, corrosive, toxic.[4][5][6] |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable liquid, used as solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive, used for workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Solid, used for neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Solid, used as a drying agent. |

Instrumentation

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Melting point apparatus

-

Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol: Synthesis of N-Propylsalicylamide

This protocol is designed for the safe and efficient synthesis of N-propylsalicylamide. The quantities can be scaled as needed, with appropriate adjustments to reaction time and purification procedures.

Caption: Experimental workflow for the synthesis of N-propylsalicylamide.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl salicylate (e.g., 0.1 mol, 15.2 g).

-

Add toluene (100 mL) as a solvent.[7] Toluene is chosen for its suitable boiling point for this reaction.

-

In a fume hood, carefully add propylamine (e.g., 0.12 mol, 7.1 g). An excess of the amine is used to drive the reaction to completion.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A similar reaction with ammonia is carried out for 5-6 hours.[7]

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 50 mL) to remove unreacted propylamine.

-

Wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and remove unreacted methyl salicylate.

-

Wash with brine (1 x 50 mL) to remove residual water.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Characterization and Data Analysis

The identity and purity of the synthesized N-propylsalicylamide should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the phenolic O-H stretch.

-

Melting Point Analysis: To determine the purity of the final product. A sharp melting point range close to the literature value indicates high purity.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl Salicylate: Harmful if swallowed.[2][8] Avoid contact with skin and eyes.[9] In case of contact, wash the affected area with plenty of soap and water.[8][10]

-

Propylamine: Highly flammable liquid and vapor.[5][6] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[4][5][6] Handle with extreme care in a fume hood. Keep away from heat, sparks, and open flames.[6]

-

Toluene: Flammable liquid. Avoid inhalation of vapors.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

In case of accidental exposure, consult the relevant Safety Data Sheets (SDS) and seek medical attention if necessary.[2][3][4][5][6][8][9][10]

References

- CN102304061A - Preparation method of salicylamide - Google Patents.

-

Synthesis of functionalized benzo[1][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - NIH. Available at: [Link]

-

Synthesis of salicylic acid from wintergreen oil - YouTube. Available at: [Link]

-

Preparation of Methyl Salicylate. Available at: [Link]

-

Synthesis and characterization of some N-substituted amides of salicylic acid. Available at: [Link]

- DE1126373B - Process for the preparation of salicylamide-O-acetic acid amides - Google Patents.

-

6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Available at: [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. Available at: [Link]

-

Chemical Properties of Propylamine (CAS 107-10-8) - Cheméo. Available at: [Link]

-

Safety Data Sheet METHYL SALICYLATE - ChemSupply Australia. Available at: [Link]

-

Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity | Request PDF - ResearchGate. Available at: [Link]

-

HAZARD SUMMARY - NJ.gov (Propylamine). Available at: [Link]

-

Proef Scheikunde Hydrolysis of Methylsalicylate (5e klas vwo) - Scholieren.com. Available at: [Link]

-

n-PROPYLAMINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

-

safety data sheet - SysKem Chemie GmbH (Methyl Salicylate). Available at: [Link]

-

Simulation Study of Methyl Salicylate Production via Reactive Distillation Columns. Available at: [Link]

-

Safety data sheet - Carl ROTH (Salicylic acid methyl ester). Available at: [Link]

Sources

- 1. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. CN102304061A - Preparation method of salicylamide - Google Patents [patents.google.com]

- 8. carlroth.com [carlroth.com]

- 9. syskem.de [syskem.de]

- 10. fishersci.com [fishersci.com]

Application Note: A Detailed Protocol for the Liquid-Liquid Extraction of 2-hydroxy-N-propylbenzamide Using Dichloromethane

Abstract

This comprehensive application note provides a detailed protocol for the extraction of 2-hydroxy-N-propylbenzamide from aqueous solutions using dichloromethane as the organic solvent. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocol herein is grounded in the fundamental principles of liquid-liquid extraction, emphasizing the physicochemical properties of the analyte and the selected solvent system. This guide offers a step-by-step methodology, safety precautions, and strategies for optimization and troubleshooting.

Introduction: The Principles of Extraction

Liquid-liquid extraction (LLE) is a cornerstone separation technique in chemical and pharmaceutical sciences, predicated on the differential solubility of a compound between two immiscible liquid phases.[1][2] The core principle of LLE is the partitioning of a solute, in this case, 2-hydroxy-N-propylbenzamide, between an aqueous phase and an organic solvent. The efficiency of this partitioning is governed by the partition coefficient (K), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. A higher partition coefficient signifies a greater affinity of the solute for the organic solvent, leading to a more efficient extraction.

The choice of the organic solvent is paramount for a successful extraction. Dichloromethane (DCM) is a widely used solvent in extraction processes due to its ability to dissolve a broad range of organic compounds, its immiscibility with water, and its relatively low boiling point (39.6 °C), which facilitates its removal after extraction.[3][4] Its density, which is greater than water, allows for easy separation of the organic layer at the bottom of a separatory funnel.[5]

2-hydroxy-N-propylbenzamide, a derivative of salicylic acid, possesses both a phenolic hydroxyl group and an amide linkage.[4] These functional groups influence its polarity and solubility. The aromatic ring and the propyl group contribute to its nonpolar character, suggesting good solubility in a moderately polar solvent like dichloromethane. The hydroxyl and amide groups, however, can participate in hydrogen bonding, leading to some water solubility. The extraction protocol can be further optimized by adjusting the pH of the aqueous phase. The phenolic hydroxyl group is weakly acidic, and by adjusting the pH of the aqueous solution, its ionization state can be manipulated to enhance its partitioning into the organic phase.[6]

Physicochemical Data

The following table summarizes key physicochemical properties of the solute and solvents. Data for 2-hydroxy-N-propylbenzamide is estimated based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | LogP (Octanol-Water Partition Coefficient) | Water Solubility |

| 2-hydroxy-N-propylbenzamide | C₁₀H₁₃NO₂ | 179.22 (calculated)[7] | Decomposes[8] | ~1.175 (estimated)[8] | ~1.7 (estimated)[9] | Sparingly soluble (estimated)[8] |

| Dichloromethane | CH₂Cl₂ | 84.93[10] | 39.6[3] | 1.326[3] | 1.25[10] | 20 g/L at 20 °C |

| Water | H₂O | 18.02 | 100 | 1.000 | -1.38 | Miscible with polar solvents |

Health and Safety Precautions

Dichloromethane is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood.[11][12] It is a suspected carcinogen and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (Viton or laminate gloves are recommended over nitrile for prolonged contact), safety goggles, and a lab coat.[11]

-

Ventilation: All procedures involving dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11][12]

-

Waste Disposal: Dispose of dichloromethane waste in appropriately labeled halogenated solvent waste containers according to your institution's safety guidelines.

Experimental Protocol

This protocol outlines the general procedure for the extraction of 2-hydroxy-N-propylbenzamide from an aqueous solution.

Materials and Reagents

-

2-hydroxy-N-propylbenzamide solution in water

-

Dichloromethane (HPLC grade or equivalent)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl) (optional, for pH adjustment)

-

1 M Sodium hydroxide (NaOH) (optional, for pH adjustment)

-

Separatory funnel (appropriate size for the volume of solution)

-

Erlenmeyer flasks

-

Beakers

-

Glass funnel

-

Filter paper

-

Rotary evaporator

-

pH paper or a calibrated pH meter

Extraction Workflow Diagram

Caption: Workflow for the extraction of 2-hydroxy-N-propylbenzamide.

Step-by-Step Procedure

-

Preparation of the Aqueous Solution:

-

Start with a known volume of the aqueous solution containing 2-hydroxy-N-propylbenzamide. For this protocol, we will assume a starting volume of 100 mL.

-

-

Optional pH Adjustment:

-

The phenolic hydroxyl group of 2-hydroxy-N-propylbenzamide is weakly acidic. To ensure it remains in its neutral, more organic-soluble form, the pH of the aqueous solution should ideally be neutral or slightly acidic.

-

Measure the pH of the aqueous solution using pH paper or a calibrated pH meter.

-

If the solution is basic, adjust the pH to approximately 6-7 by adding 1 M HCl dropwise while stirring. This will suppress the deprotonation of the phenolic group, thereby increasing its partitioning into the organic phase.

-

-

First Extraction:

-

Transfer the aqueous solution to a 250 mL separatory funnel.

-

Add 50 mL of dichloromethane to the separatory funnel. The volume of the organic solvent is typically 1/2 to 1/3 of the aqueous phase volume for the initial extraction.

-

Stopper the separatory funnel and invert it gently. Open the stopcock to release any pressure buildup.

-

Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the solute into the organic phase.

-

Periodically, invert the funnel and open the stopcock to vent the pressure.

-

Place the separatory funnel in a ring stand and allow the layers to separate completely. Dichloromethane is denser than water and will form the bottom layer.[5]

-

Carefully drain the lower organic layer (dichloromethane) into a clean, dry Erlenmeyer flask.

-

-

Subsequent Extractions:

-

To maximize the recovery of the product, it is recommended to perform multiple extractions.

-

Add a fresh 25 mL portion of dichloromethane to the aqueous layer remaining in the separatory funnel.

-

Repeat the shaking, venting, and separation process as described in step 3.

-

Combine the collected organic layer with the first extract in the same Erlenmeyer flask.

-

Perform a third extraction with another 25 mL of dichloromethane and combine the organic layers.

-

-

Drying the Organic Extract:

-

The combined organic extracts will contain some dissolved water. It is crucial to remove this water before evaporating the solvent.

-

Add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the Erlenmeyer flask containing the combined organic extracts. Start with a spoonful and swirl the flask.

-

If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.

-

Allow the mixture to stand for 10-15 minutes to ensure complete drying.

-

-

Isolation of the Product:

-

Filter the dried organic solution through a fluted filter paper placed in a glass funnel into a pre-weighed round-bottom flask. This will remove the drying agent.

-

Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh dichloromethane to ensure all the product is collected.

-

Connect the round-bottom flask to a rotary evaporator.

-

Evaporate the dichloromethane under reduced pressure. A water bath temperature of 20-30 °C is sufficient due to the low boiling point of dichloromethane.

-

Once all the solvent has been removed, the isolated 2-hydroxy-N-propylbenzamide will remain in the flask as a solid or an oil.

-

The final product can be further purified if necessary, for example, by recrystallization.

-

Optimization and Troubleshooting

The efficiency of the extraction can be influenced by several factors. The following are some tips for optimizing the protocol and troubleshooting common issues:

-

Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface of the two layers, making separation difficult.

-

Solution: Allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel can help break the emulsion. Adding a small amount of saturated sodium chloride (brine) solution can also help by increasing the ionic strength of the aqueous phase.

-

-

Poor Recovery: If the yield of the extracted product is low, consider the following:

-

pH: The pH of the aqueous phase is critical. Ensure the pH is optimized to keep the 2-hydroxy-N-propylbenzamide in its neutral form. For phenolic compounds, a slightly acidic to neutral pH is generally preferred.[6]

-

Number of Extractions: Increasing the number of extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

-

Solvent-to-Sample Ratio: The ratio of the organic solvent to the aqueous phase can be adjusted. A higher ratio may improve extraction efficiency in a single step but will require more solvent.

-

-

Purity of the Extracted Compound: The final product may contain impurities.

-

Solution: A back-extraction can be performed. After the initial extraction, the combined organic layers can be washed with a small amount of deionized water to remove any water-soluble impurities. For acidic or basic impurities, washing with a dilute solution of a weak base or acid, respectively, can be effective.

-

Conclusion

This application note provides a robust and scientifically grounded protocol for the extraction of 2-hydroxy-N-propylbenzamide using dichloromethane. By understanding the principles of liquid-liquid extraction and the physicochemical properties of the involved substances, researchers can effectively isolate the target compound. The provided methodology, along with the guidelines for optimization and safety, serves as a valuable resource for professionals in pharmaceutical development and chemical research.

References

-

Fiveable. (n.d.). Principles of liquid-liquid extraction | Separation Processes Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 15). 5.1: Basic Principles. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxypropyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Propylbenzamide. Retrieved from [Link]

-

MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

ORS. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dipropyl- (CAS 14657-86-4). Retrieved from [Link]

-

ResearchGate. (2016). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Retrieved from [Link]

-

VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

-

CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

-

ACS Publications. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators | Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

University of Huddersfield Repository. (n.d.). SMITH, O - THESIS.pdf. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0). Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxy-N-propyl-propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylbenzamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega. Retrieved from [Link]

-

Lab Alley. (n.d.). Dichloromethane And Its Uses. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A [pubs.rsc.org]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prediction of solubility of drugs and other compounds in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. Benzamide, N-propyl- (CAS 10546-70-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tsijournals.com [tsijournals.com]

- 11. 2-Propylbenzamide | C10H13NO | CID 20140085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: LRH-1, A Challenging but Promising Therapeutic Target

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate novel small molecules, using the hypothetical candidate N-propylsalicylamide, as modulators of the Liver Receptor Homolog-1 (LRH-1). This document is structured not as a rigid template, but as a logical progression from initial binding validation to in-depth mechanistic studies, emphasizing the scientific rationale behind each protocol.

Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) is a nuclear receptor that plays a pivotal role in a multitude of physiological processes. Primarily expressed in tissues of endodermal origin like the liver, intestine, and pancreas, LRH-1 is a key regulator of cholesterol metabolism, bile acid homeostasis, steroidogenesis, and glucose balance.[1][2][3] Its involvement extends to cellular proliferation and inflammation, making it an increasingly attractive therapeutic target for a range of diseases including nonalcoholic fatty liver disease, type II diabetes, inflammatory bowel disease (IBD), and certain types of cancer.[4][5][6][7]

Despite its therapeutic potential, developing potent and selective LRH-1 modulators has been a significant challenge. The receptor's large, hydrophobic ligand-binding pocket makes it difficult to target with high affinity and specificity.[1][7] This guide, therefore, outlines a systematic approach to screen and characterize novel chemical entities, exemplified by the hypothetical compound N-propylsalicylamide, to determine their potential as LRH-1 modulators. The following protocols are designed to be self-validating, moving from confirmation of direct binding to the assessment of functional activity on endogenous gene targets and finally to the elucidation of the molecular mechanism of action.

Part 1: Primary Screening: Confirmation of Direct Ligand Binding

The foundational step in characterizing a novel compound is to confirm direct physical interaction with the target protein. A competitive ligand-binding assay is a robust method to determine if a compound binds to the LRH-1 Ligand Binding Domain (LBD) and to quantify its binding affinity (Kᵢ).

Protocol 1.1: Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled probe molecule (tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When bound to the larger LRH-1 LBD protein, its tumbling slows, and it emits polarized light. A test compound that binds to the LBD will displace the tracer, causing a decrease in fluorescence polarization.

Materials:

-

Purified recombinant human LRH-1 LBD

-

Fluorescent tracer with known affinity for LRH-1 LBD

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100

-

Test Compound (N-propylsalicylamide) and Positive Control (e.g., DLPC)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with fluorescence polarization capabilities

Step-by-Step Methodology:

-

Prepare Reagents:

-

Dissolve N-propylsalicylamide and the positive control in DMSO to create 10 mM stock solutions.

-

Perform serial dilutions of the stock solutions in DMSO, followed by a final dilution in Assay Buffer to achieve the desired concentration range (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Plate Preparation:

-

Add 10 µL of Assay Buffer containing a fixed concentration of LRH-1 LBD and the fluorescent tracer to each well. The optimal concentrations should be predetermined, typically with the LRH-1 LBD at a concentration close to the Kᴅ of the tracer.

-

Add 10 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-2 hours in the dark to allow the binding reaction to reach equilibrium. Incubation time may need optimization.[8]

-

-

Data Acquisition:

-

Measure fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the tracer).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kᴅ_tracer).

-

Data Presentation: Hypothetical Binding Affinity Data

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| Positive Control (DLPC) | 150 | 95 |

| N-propylsalicylamide | 450 | 285 |

| Negative Control | >100,000 | >60,000 |

Part 2: Functional Validation: Cell-Based Reporter Assays

Once direct binding is confirmed, the next critical step is to determine the functional consequence of this binding. A luciferase reporter assay is the gold standard for quantifying a compound's ability to modulate the transcriptional activity of a nuclear receptor like LRH-1.

Protocol 2.1: LRH-1 Transcriptional Activity Luciferase Assay

Principle: This assay utilizes a reporter gene system transiently transfected into a host cell line (e.g., HEK293T). The system consists of two plasmids: an expression vector for full-length human LRH-1 and a reporter vector containing a luciferase gene downstream of a promoter with multiple LRH-1 response elements (e.g., from the aromatase, CYP19, promoter).[9] An agonist will promote LRH-1-mediated transcription, leading to increased luciferase expression and signal. An antagonist or inverse agonist will inhibit this activity.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmid: pCMV-hLRH-1

-

Reporter plasmid: pGL4.26[CYP19-RE]₃-luc2

-

Control plasmid for transfection efficiency: pRL-TK (Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

N-propylsalicylamide and control compounds

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Transfection:

-

Prepare the transfection mix containing the LRH-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 18-24 hours.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with fresh medium containing serial dilutions of N-propylsalicylamide or control compounds (e.g., 100 µM to 1 nM). Include a DMSO vehicle control.

-

Incubate for an additional 24 hours.

-

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer from the assay kit.

-

Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number variability.

-

Plot the normalized relative light units (RLU) against the logarithm of the compound concentration.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and efficacy (% activation relative to a positive control).

-

For antagonists, co-treat with a known agonist and determine the IC₅₀.

-

Visualization: Luciferase Reporter Assay Workflow

Caption: Workflow for the LRH-1 Luciferase Reporter Assay.

Data Presentation: Hypothetical Functional Activity Data

| Compound | Assay Mode | EC₅₀ / IC₅₀ (nM) | Efficacy (% of Control) |

| Positive Control (Agonist) | Agonist | 250 | 100% |

| N-propylsalicylamide | Agonist | 850 | 75% |

| Known Antagonist | Antagonist | 120 | N/A |

Part 3: Endogenous Target Gene Expression Analysis

While reporter assays are powerful, it is essential to confirm that the test compound modulates the expression of known endogenous LRH-1 target genes in a biologically relevant cell line. Quantitative Real-Time PCR (qPCR) is the standard method for this analysis.[10][11]

Protocol 3.1: Quantitative Real-Time PCR (qPCR)

Principle: This protocol measures the change in mRNA levels of LRH-1 target genes after treatment with the test compound. RNA is extracted from treated cells, reverse-transcribed into cDNA, and then specific gene targets are amplified and quantified in real-time using a fluorescent dye like SYBR Green.[12]

Materials:

-

Relevant cell line (e.g., HepG2 human hepatoma cells, which endogenously express LRH-1)

-

N-propylsalicylamide and control compounds

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit (e.g., SuperScript IV)

-

SYBR Green qPCR Master Mix

-

qPCR-validated primers for target genes (SHP, CCND1, CYP7A1) and a housekeeping gene (GAPDH, ACTB)

-

qPCR instrument

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with N-propylsalicylamide at its EC₅₀ concentration (determined from the reporter assay) and a vehicle control (DMSO) for 18-24 hours.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

-

Quantify RNA and assess its purity (A260/280 ratio).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for a target gene, and the diluted cDNA template.

-

Run the reaction on a qPCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, 40 cycles of denaturation/annealing/extension, followed by a melt curve analysis).

-

-

Data Analysis:

-

Determine the cycle threshold (Cq) for each reaction.

-

Calculate the relative gene expression using the ΔΔCq method:

-

ΔCq = Cq(target gene) - Cq(housekeeping gene)

-

ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

-

Fold Change = 2⁻ΔΔCq

-

-

Perform a melt curve analysis to ensure primer specificity.

-

Visualization: Simplified LRH-1 Signaling Pathway

Caption: Agonist activation of LRH-1 leading to target gene transcription.

Data Presentation: Hypothetical qPCR Target Gene Expression Data

| Target Gene | Function | Fold Change (vs. Vehicle) | P-value |

| SHP (NR0B2) | Metabolism Regulation | 3.5 | < 0.01 |

| CCND1 (Cyclin D1) | Cell Cycle Progression | 2.8 | < 0.01 |

| CYP7A1 | Bile Acid Synthesis | 4.2 | < 0.001 |

Part 4: Mechanistic Insight: Co-regulator Interaction

The final step in this initial characterization is to understand how the compound modulates LRH-1 activity. Ligand binding induces conformational changes that alter the receptor's affinity for transcriptional co-activators and co-repressors. Co-immunoprecipitation (Co-IP) can be used to investigate these protein-protein interactions.[13][14]

Protocol 4.1: Co-immunoprecipitation (Co-IP) Assay

Principle: This protocol aims to determine if N-propylsalicylamide treatment affects the interaction between LRH-1 and a known co-activator (e.g., SRC-1) or co-repressor. Cells are treated with the compound, and nuclear extracts are prepared. An antibody against LRH-1 is used to "pull down" LRH-1 and any interacting proteins. The resulting complex is then analyzed by Western blot to detect the presence of the co-regulator.

Materials:

-

Cell line overexpressing tagged LRH-1 (e.g., Flag-LRH-1)

-

N-propylsalicylamide, known agonist, and vehicle control

-

Nuclear extraction buffers[15]

-

Co-IP Lysis/Wash Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Anti-Flag antibody (for IP)

-

Antibodies for Western Blot: anti-LRH-1, anti-SRC-1 (or other co-regulator)

-

Protein A/G magnetic beads

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing Flag-LRH-1 to high density.

-

Treat cells with N-propylsalicylamide, a known agonist (positive control), or vehicle (negative control) for 4-6 hours.

-

-

Nuclear Protein Extraction:

-

Harvest cells and perform nuclear extraction to enrich for nuclear proteins.[14]

-

-

Immunoprecipitation:

-

Incubate the nuclear extract with an anti-Flag antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP wash buffer to remove non-specific binders.[16]

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against LRH-1 (to confirm successful pulldown) and the co-regulator of interest (e.g., SRC-1).

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis:

-

Compare the band intensity of the co-precipitated co-regulator across the different treatment conditions. An agonist should increase the interaction with co-activators.

-

Visualization: Co-Immunoprecipitation (Co-IP) Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. elearning.unite.it [elearning.unite.it]

- 11. clyte.tech [clyte.tech]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. Liver Receptor Homolog-1 (LRH-1/NR5A2) orchestrates hepatic inflammation and TNF-induced cell death | bioRxiv [biorxiv.org]